N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 899749-59-8
Cat. No.: VC5433416
Molecular Formula: C23H28F2N4O3S
Molecular Weight: 478.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899749-59-8 |
|---|---|
| Molecular Formula | C23H28F2N4O3S |
| Molecular Weight | 478.56 |
| IUPAC Name | N-(3,4-difluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H28F2N4O3S/c24-18-7-6-16(14-19(18)25)26-21(30)15-33-22-17-4-1-2-5-20(17)29(23(31)27-22)9-3-8-28-10-12-32-13-11-28/h6-7,14H,1-5,8-13,15H2,(H,26,30) |
| Standard InChI Key | OZCJDHZQODKZIH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key motifs:
-
Hexahydroquinazolinone core: A partially saturated bicyclic system with a ketone at position 2, contributing to conformational rigidity .
-
3,4-Difluorophenyl group: Attached via an acetamide linkage, this moiety enhances lipid solubility and may influence target binding through halogen bonding .
-
3-Morpholinopropyl chain: A hydrophilic substituent linked to the quinazolinone nitrogen, likely improving aqueous solubility and pharmacokinetic properties.
The molecular formula is C23H28F2N4O3S, with a molecular weight of 478.56 g/mol . Key spectral data include:
Physicochemical Profile
| Property | Value |
|---|---|
| LogP (predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 7 |
| Polar surface area | 95.5 Ų |
Solubility data are unavailable, but the morpholine group suggests moderate aqueous solubility.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions:
-
Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions .
-
Morpholinopropyl introduction: Nucleophilic substitution or reductive amination to attach the morpholine-containing side chain.
-
Thioacetamide coupling: Reaction of a thiol intermediate with chloroacetyl chloride, followed by amidation with 3,4-difluoroaniline .
Key challenges include controlling regioselectivity during cyclization and optimizing yields in the final coupling step .
Analytical Validation
-
NMR: Confirmations of the quinazolinone core (δ 7.8–8.2 ppm for aromatic protons) and morpholine protons (δ 3.4–3.7 ppm) .
-
Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 479.6 [M+H]+ .
Biological Activity and Mechanisms
Predicted Pharmacokinetics
| Parameter | Prediction |
|---|---|
| Bioavailability | ~65% (moderate) |
| BBB permeability | Low (logBB < -1) |
| CYP450 inhibition | CYP3A4 (moderate) |
Data derived from in silico models (SwissADME) suggest acceptable drug-likeness but potential hepatic metabolism .
Comparative Analysis with Structural Analogs
The absence of a quinoline moiety in the reviewed compound may reduce off-target kinase effects compared to 5y .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume